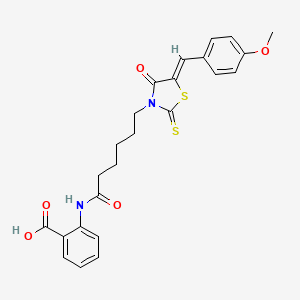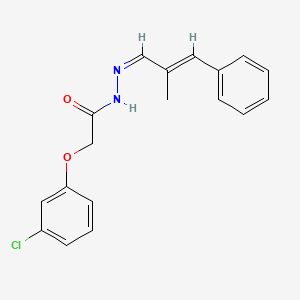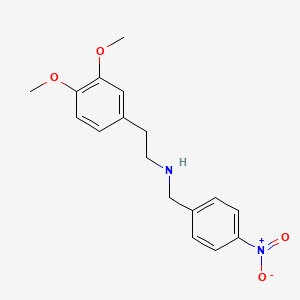![molecular formula C16H18ClNO3 B3865595 6-[2-(4-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B3865595.png)
6-[2-(4-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-[2-(4-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid is a synthetic organic compound with the molecular formula C16H18ClNO3 It is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative, such as 4-chlorophenyl isocyanate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-[2-(4-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity. Alternatively, it may interact with receptor proteins, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(3-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid
- 2-Cyclohexen-1-ylcarbamic acid
- 3-Cyclohexene-1-carboxylic acid
Uniqueness
6-[2-(4-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the specific positioning of the chlorophenyl and carbamoyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-[2-(4-chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h1-2,5-8,13-14H,3-4,9-10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMWQNDCTLNBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCCC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-(2-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate](/img/structure/B3865534.png)
![4-[1-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3865538.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B3865542.png)
![N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide](/img/structure/B3865544.png)
![4-chloro-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzohydrazide](/img/structure/B3865554.png)

![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)
![4-ethyl-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B3865575.png)
![[(Z)-(4-fluorophenyl)methylideneamino] N-phenylcarbamate](/img/structure/B3865577.png)
![N-(4-fluorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865578.png)


![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide](/img/structure/B3865598.png)

